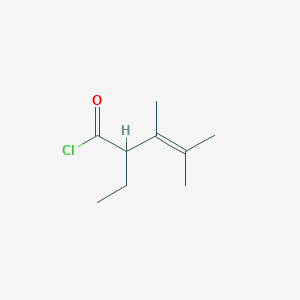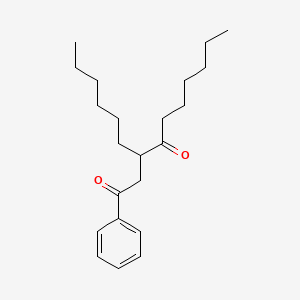
3-Hexyl-1-phenyldecane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1-phenyldecane-1,4-dione: is an organic compound with the molecular formula C22H34O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a hexyl chain and a phenyl group attached to a decane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-phenyldecane-1,4-dione typically involves the reaction of 1-phenyl-1,4-decanedione with hexylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Hexyl-1-phenyldecane-1,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hexyl-1-phenyldecane-1,4-dione is used as a building block in organic synthesis. It is utilized in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diketones. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 3-Hexyl-1-phenyldecane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The diketone groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The hexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,4-decanedione: Similar structure but lacks the hexyl group.
3-Hexyl-1,4-decanedione: Similar structure but lacks the phenyl group.
1-Phenyl-1,4-hexanedione: Shorter carbon chain compared to 3-Hexyl-1-phenyldecane-1,4-dione.
Uniqueness: this compound is unique due to the presence of both a hexyl chain and a phenyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
51916-49-5 |
|---|---|
Molekularformel |
C22H34O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-hexyl-1-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-10-16-20(21(23)17-13-8-6-4-2)18-22(24)19-14-11-9-12-15-19/h9,11-12,14-15,20H,3-8,10,13,16-18H2,1-2H3 |
InChI-Schlüssel |
USZSLIGLSAYRKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(=O)C1=CC=CC=C1)C(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


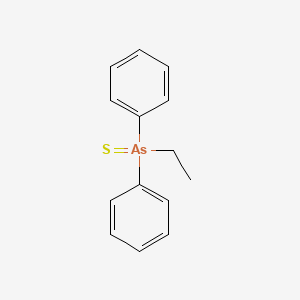
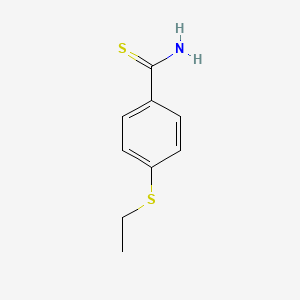
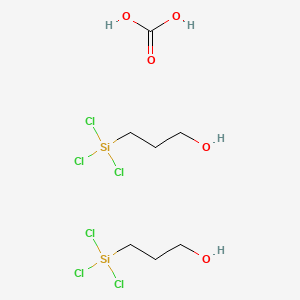
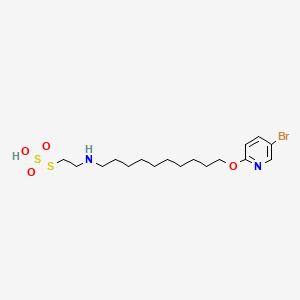
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
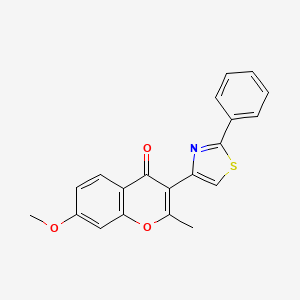
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
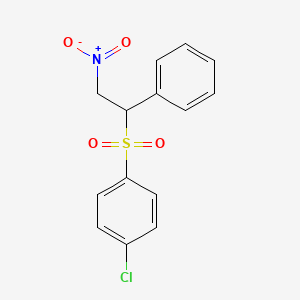
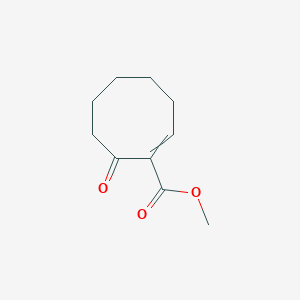
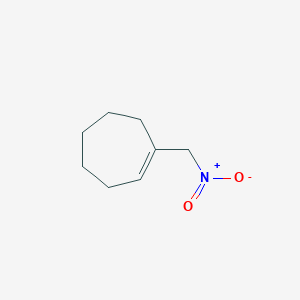
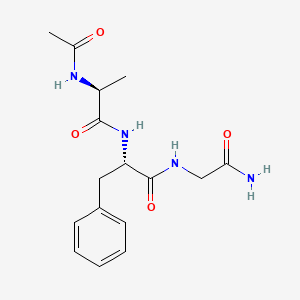

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
